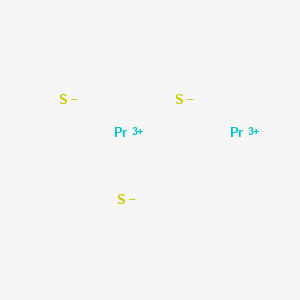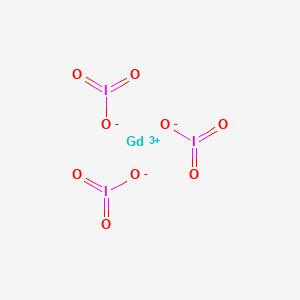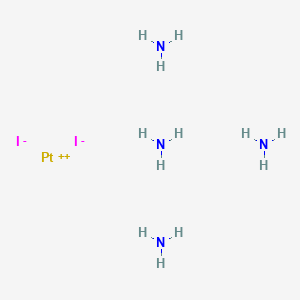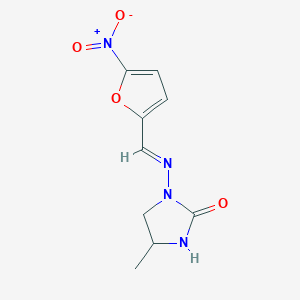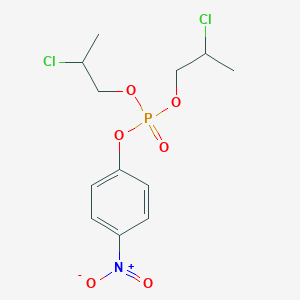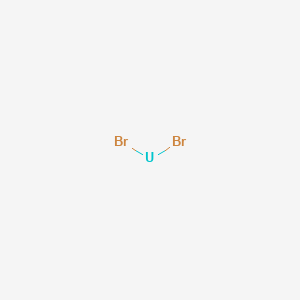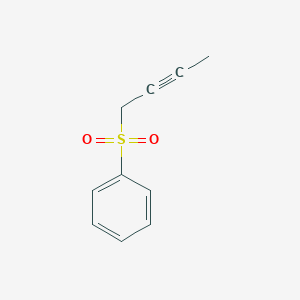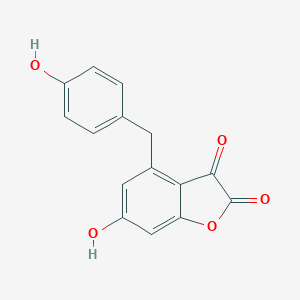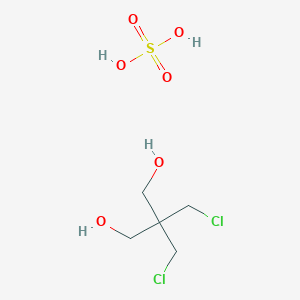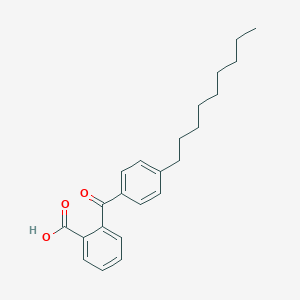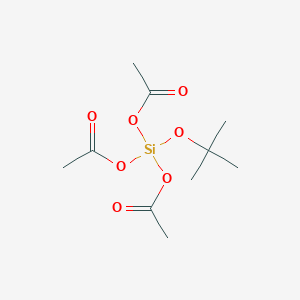
Triacetoxy-tert-butoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triacetoxy-tert-butoxysilane (TABOS) is an organosilane compound that has gained significant attention in the field of materials science and chemistry due to its unique properties and diverse applications. TABOS is a colorless, transparent liquid that is soluble in most organic solvents and has a boiling point of 140°C.
Aplicaciones Científicas De Investigación
Triacetoxy-tert-butoxysilane has a wide range of applications in various scientific fields. In materials science, Triacetoxy-tert-butoxysilane is used as a surface modifier for glass, ceramics, and metals. It can enhance the adhesion properties of coatings, improve the hydrophobicity of surfaces, and increase the durability of materials. Triacetoxy-tert-butoxysilane is also used in the synthesis of hybrid organic-inorganic materials, such as sol-gel derived nanocomposites.
In chemistry, Triacetoxy-tert-butoxysilane is used as a reagent for the protection of hydroxyl groups in organic synthesis. It can selectively protect primary and secondary alcohols, while leaving tertiary alcohols unaffected. Triacetoxy-tert-butoxysilane is also used as a catalyst in various chemical reactions, such as esterification, transesterification, and condensation reactions.
Mecanismo De Acción
Triacetoxy-tert-butoxysilane reacts with hydroxyl groups on the surface of materials, forming covalent bonds and creating a hydrophobic barrier. This barrier prevents water and other polar molecules from penetrating the surface, resulting in increased water repellency and improved durability. In organic synthesis, Triacetoxy-tert-butoxysilane reacts with hydroxyl groups to form acetate esters, which can be easily removed under mild conditions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Triacetoxy-tert-butoxysilane. However, it has been reported that Triacetoxy-tert-butoxysilane can cause skin irritation and eye damage upon contact. It is important to handle Triacetoxy-tert-butoxysilane with caution and use appropriate protective equipment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triacetoxy-tert-butoxysilane has several advantages for use in lab experiments. It is easy to handle, has a long shelf life, and can be stored at room temperature. It is also relatively inexpensive compared to other surface modifiers and reagents. However, Triacetoxy-tert-butoxysilane has some limitations. It is highly reactive and can be difficult to control in some reactions. It also requires careful handling due to its potential health hazards.
Direcciones Futuras
There are several areas of future research for Triacetoxy-tert-butoxysilane. In materials science, Triacetoxy-tert-butoxysilane can be used to create superhydrophobic surfaces with unique properties, such as self-cleaning and anti-fouling. In organic synthesis, Triacetoxy-tert-butoxysilane can be used to develop new methods for selective protection and deprotection of hydroxyl groups. Additionally, further research is needed to understand the potential health hazards of Triacetoxy-tert-butoxysilane and develop appropriate safety guidelines for its use.
Conclusion:
In conclusion, Triacetoxy-tert-butoxysilane is a versatile compound with diverse applications in materials science and chemistry. Its unique properties make it an attractive option for surface modification and organic synthesis. However, caution should be taken when handling Triacetoxy-tert-butoxysilane due to its potential health hazards. Further research is needed to explore the full potential of Triacetoxy-tert-butoxysilane and develop safe and effective methods for its use.
Métodos De Síntesis
Triacetoxy-tert-butoxysilane can be synthesized by the reaction of tert-butanol with triacetoxysilane in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place at room temperature and yields Triacetoxy-tert-butoxysilane as the main product. The chemical formula for Triacetoxy-tert-butoxysilane is C14H28O7Si, and its molecular weight is 344.46 g/mol.
Propiedades
Número CAS |
13170-22-4 |
|---|---|
Nombre del producto |
Triacetoxy-tert-butoxysilane |
Fórmula molecular |
C10H18O7Si |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
[diacetyloxy-[(2-methylpropan-2-yl)oxy]silyl] acetate |
InChI |
InChI=1S/C10H18O7Si/c1-7(11)14-18(15-8(2)12,16-9(3)13)17-10(4,5)6/h1-6H3 |
Clave InChI |
JCFIEFCORBGQHK-UHFFFAOYSA-N |
SMILES |
CC(=O)O[Si](OC(=O)C)(OC(=O)C)OC(C)(C)C |
SMILES canónico |
CC(=O)O[Si](OC(=O)C)(OC(=O)C)OC(C)(C)C |
Otros números CAS |
13170-22-4 |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



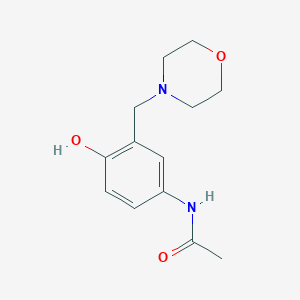
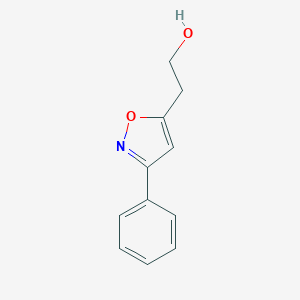
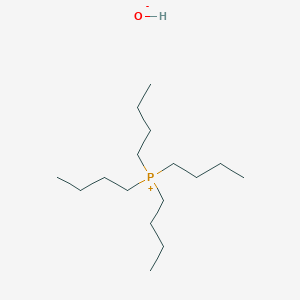
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
